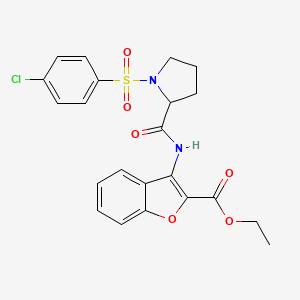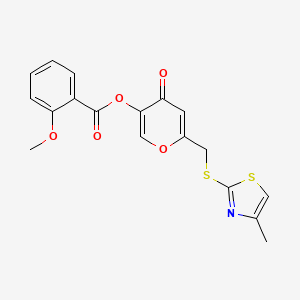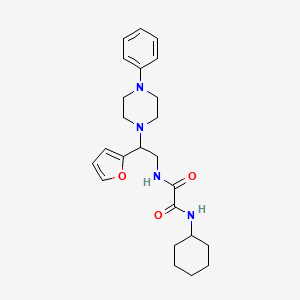
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide (FMTMPA) is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. FMTMPA has been shown to inhibit tumor growth and reduce metastasis in mouse models, and has been found to be effective against a variety of human cancer cell lines. In addition, FMTMPA has been found to be effective in reducing inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the activity of a variety of enzymes involved in cancer cell growth and metastasis, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been shown to modulate the activity of a variety of signaling pathways involved in inflammation and oxidative stress, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cell lines, as well as reduce metastasis in mouse models. In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to reduce inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide in laboratory experiments include its high potency and selectivity, as well as its low cost and ease of synthesis. In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to be effective against a variety of human cancer cell lines, and has been found to be effective in reducing inflammation and oxidative stress. However, there are some limitations to using N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide in laboratory experiments, such as the lack of long-term data on its safety and efficacy, as well as its potential for toxicity.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, as well as its potential therapeutic applications. In addition, further studies should be conducted to assess the long-term safety and efficacy of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, as well as its potential for toxicity. Furthermore, studies should be conducted to assess the potential of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide as an adjuvant therapy for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further research should be conducted to explore the potential of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide as a prodrug, as well as its potential for drug delivery.
Métodos De Síntesis
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is synthesized using a two-step reaction sequence involving the condensation of 4-formyl-1,3-thiazol-2-yl-N-methyl-acetamide with 4-methylphenyl acetate. The reaction is carried out in an aqueous medium at a temperature of 80°C for a period of 2 hours. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA). The product is then isolated and purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to be effective against a variety of human cancer cell lines, including glioblastoma, breast cancer, and ovarian cancer. It has been shown to inhibit tumor growth and reduce metastasis in mouse models. In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to be effective in reducing inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-5-12(6-4-9)15(10(2)17)13-14-11(7-16)8-18-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVVCJMHCPQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)
![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)
![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)
